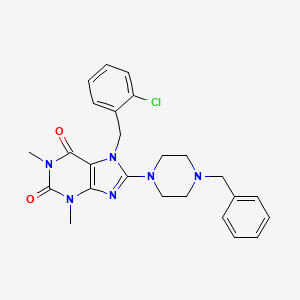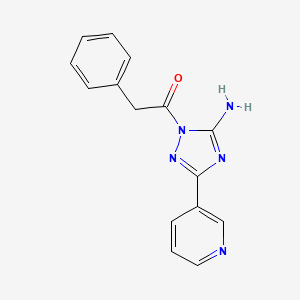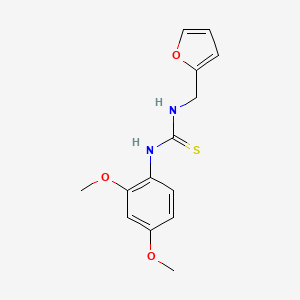
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to inhibit the replication of HIV and other viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been extensively studied for its biological activities, making it a useful tool for studying various diseases and biological processes. However, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea and its analogs. This could lead to the discovery of new compounds with improved biological activities. Another area of research is the study of the in vivo effects of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. This could provide valuable information on the potential use of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea as a therapeutic agent. Finally, the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea could lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacetic acid to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of a catalyst to give N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antitumor, antiviral, and antibacterial activities. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties. It has been studied for its potential use in the treatment of cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-12(13(8-10)18-2)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHEFGYMPDCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

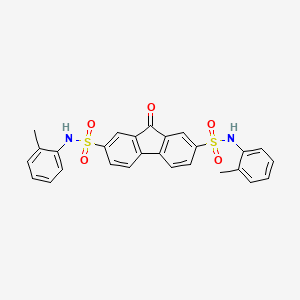
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)
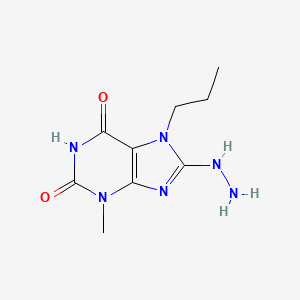
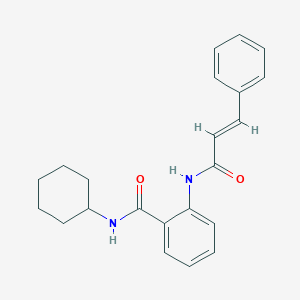
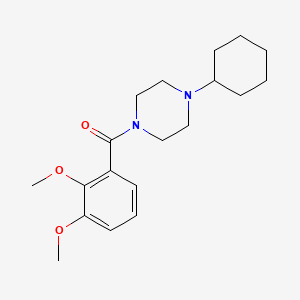
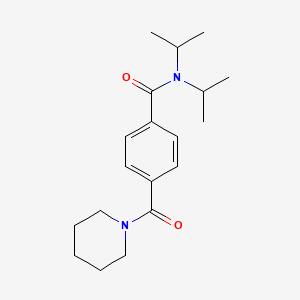
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
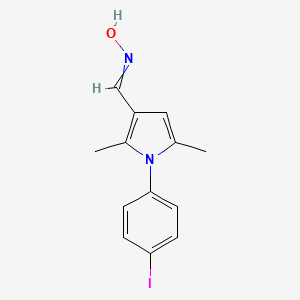
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
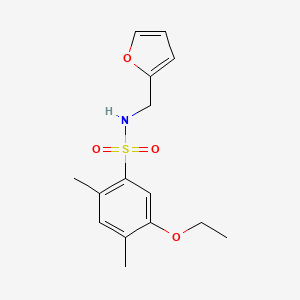
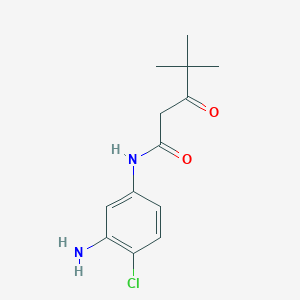
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)
